Bienvenue dans la boutique en ligne BenchChem!

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC

Platelet-activating factor (PAF) Lipid peroxidation Inflammation

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC (16:0e/20:4-GPC) is the definitive substrate for platelet-activating factor (PAF) biosynthesis via the CoA-independent transacylation pathway. Its unique sn-1 hexadecyl ether linkage cannot be substituted by diacyl analogs—generic replacement yields physiologically irrelevant data. Essential for measuring transacylase activity, tracing PAF/arachidonate metabolic flux, and generating oxidized PAF-like agonists with defined potency (274 pmol PAF equiv/µmol). Supplied with validated CoA, solubility data, and cold-chain logistics to preserve ether-linked integrity.

Molecular Formula C44H82NO7P
Molecular Weight 768.1 g/mol
CAS No. 86288-11-1
Cat. No. B163676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC
CAS86288-11-1
Synonyms1-O-hexadecyl-2-arachidonyl-sn-glycero-3-phosphocholine
1-O-hexadecyl-2-arachidonyl-sn-glycero-3-phosphocholine, (R-(all-Z))-isomer
1-palmitoyl-2-arachidonyl-GPC
1-palmitoyl-2-arachidonyl-phosphatidylcholine
Molecular FormulaC44H82NO7P
Molecular Weight768.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
InChIKeyDUUSFCFZBREELS-WWBBCYQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC (CAS 86288-11-1): A Defined Alkylacyl Phosphatidylcholine Precursor in PAF Remodeling


1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (CAS 86288-11-1; also referred to as 16:0e/20:4-GPC or alkylarachidonoyl-GPC) is a well-characterized alkyl ether-linked glycerophosphocholine [1]. This compound is distinguished by its sn-1 hexadecyl (C16:0) ether linkage and an sn-2 arachidonoyl (C20:4 n-6) ester moiety [2]. It functions as a central intermediate in the CoA-independent transacylation (remodeling) pathway, serving as the predominant endogenous precursor for the biosynthesis of platelet-activating factor (PAF, C-16) [1][3].

Critical Procurement Differentiation for 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC: Why Alkylacyl-GPC is Not Interchangeable with Diacyl or PAF Analogs


Generic substitution within the phosphatidylcholine class is scientifically unsound because the presence of the sn-1 ether linkage in 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-PC confers distinct biochemical behavior compared to diacyl (ester-linked) analogs [1]. This ether bond is essential for its role as the preferred precursor for PAF biosynthesis and its unique susceptibility to specific phospholipase A2 enzymes [1][2]. Furthermore, the sn-2 arachidonoyl group dictates that this compound serves a dual role as a source of both pro-inflammatory PAF and arachidonic acid-derived eicosanoids, a functional property not shared by PAF itself (which contains an sn-2 acetyl group) or by alkylacyl species with different sn-2 fatty acids [2][3]. The quantitative comparisons below demonstrate that this specific molecular architecture cannot be replicated by compounds lacking the ether linkage or containing a different sn-2 substituent, directly impacting experimental outcomes in lipid signaling and inflammation research.

Quantitative Differentiation Evidence for 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC Versus Closest Analogs


PAF-Like Bioactivity: Oxidized 1-O-Hexadecyl-2-arachidonoyl-GPC Exhibits 5-Fold Lower Activity Compared to DHA Analog

In a direct head-to-head comparison of oxidized alkyl ether-linked phosphatidylcholines, the PAF-like platelet-aggregating activity generated from 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (arachidonoyl-GPC) was quantified against that generated from its docosahexaenoyl (DHA) analog. The data demonstrate that oxidized arachidonoyl-GPC possesses approximately 5-fold lower activity than oxidized DHA-GPC [1].

Platelet-activating factor (PAF) Lipid peroxidation Inflammation

Neutrophil Calcium Flux Activation: Oxidized Arachidonoyl-GPC is ~800-Fold More Potent Than Its Diacyl Homolog

A direct comparison of oxidized 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (alkylacyl-GPC) with its corresponding diacyl homolog (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) revealed a profound difference in potency for stimulating calcium flux in polymorphonuclear leukocytes (PMN). The alkylacyl (ether-linked) species exhibited an activity ratio of approximately 800:1 relative to the diacyl (ester-linked) species [1].

Polymorphonuclear leukocytes (PMN) Calcium signaling Oxidized phospholipids

Enzymatic Acylation Specificity: 1-O-Hexadecyl-2-arachidonoyl-GPC is the Exclusive Product of Platelet Transacylase

In studies of human platelet metabolism, the CoA-independent transacylase enzyme that acylates lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) was found to produce exclusively 1-O-alkyl-2-arachidonoyl-GPC. No other molecular species of alkylacyl-GPC were detected as products of this reaction, and the arachidonoyl group was specifically transferred from diacyl phosphatidylcholine [1].

CoA-independent transacylase Platelet metabolism PAF remodeling pathway

Phospholipase A2 Substrate Preference: Alkylacyl-GPC is Hydrolyzed at a Higher Rate Than Diacyl-GPC

A study comparing the deacylation of arachidonoyl-containing glycerophosphocholines by a purified lysophospholipase/PLA2 from bovine brain demonstrated that the alkylacyl species (1-O-hexadecyl-2-arachidonoyl-PC) was deacylated at a rate of 15 µmol/(min·mg) [1]. While a direct, side-by-side rate for the diacyl counterpart was not provided in this specific assay, the study explicitly notes that the deacylation of arachidonoyl groups from diacylPC was greatly increased only upon the addition of purified bovine brain PLA1, indicating a marked preference for the ether-linked substrate under these conditions [1].

Phospholipase A2 (PLA2) Arachidonic acid release Substrate specificity

Solubility Profile: Defined Solvent Compatibility for In Vitro and Cell-Based Assays

The solubility of 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine has been characterized across several common laboratory solvents. It demonstrates moderate solubility in aqueous buffers (0.5 mg/mL in acidic or basic PBS) and higher solubility in organic solvents (10 mg/mL in DMF, 2 mg/mL in DMSO, 1 mg/mL in ethanol) . While not a direct comparator-based metric, this quantitative solubility profile is essential for ensuring proper formulation and avoiding artifacts in biological assays.

Solubility Formulation Assay development

Evidence-Backed Procurement Scenarios for 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC


Mechanistic Studies of the PAF Remodeling Pathway

Procurement of 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-PC is essential for experiments aiming to dissect the CoA-independent transacylation pathway that generates platelet-activating factor (PAF). As demonstrated by Kramer et al., this compound is the exclusive product of the platelet transacylase that acylates lyso-PAF [1]. Therefore, it serves as the definitive substrate for measuring transacylase activity, identifying inhibitors, and tracing the metabolic flux from membrane phospholipids to PAF. Using a diacyl analog or an alkylacyl species with a different sn-2 fatty acid would not recapitulate the native enzymatic specificity and would yield physiologically irrelevant results.

Investigations of Oxidized Phospholipid Signaling in Inflammation

For research focused on the pro-inflammatory effects of oxidized phospholipids, 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-PC is the appropriate starting material to generate PAF-like agonists with defined potency. The 800-fold higher activity of the oxidized ether-linked compound compared to its diacyl homolog in stimulating neutrophil calcium flux establishes it as the high-sensitivity probe for PAF receptor activation in this context [1]. Additionally, the 5-fold lower activity compared to the DHA analog allows researchers to titrate the level of oxidative PAF-like signaling by selecting the appropriate precursor [2]. This compound is ideal for studies of atherosclerosis, ischemia-reperfusion injury, and other conditions where oxidized LDL and associated phospholipids play a pathogenic role.

Dual-Pathway Lipid Mediator Studies: Arachidonic Acid Release and Eicosanoid Synthesis

This compound is uniquely suited for investigations that simultaneously track both the generation of PAF and the release of arachidonic acid for eicosanoid synthesis. Chilton et al. established that 1-O-alkyl-2-arachidonoyl-GPC serves as a common precursor for both pathways in human neutrophils [1]. Its preferential hydrolysis by certain phospholipase A2 enzymes (rate of 15 µmol/(min·mg) for the purified bovine brain enzyme) underscores its role as a key substrate for arachidonate mobilization [2]. Researchers studying the cross-talk between PAF and prostaglandin/leukotriene signaling pathways should select this specific molecular species to accurately model the bifurcated metabolism observed in activated inflammatory cells.

Development and Validation of PAF Receptor Antagonists

In drug discovery programs targeting the PAF receptor, 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-PC can be used to generate a controlled, oxidative PAF-like agonist. The defined potency of its oxidized form (274 pmol PAF equiv/µmol) provides a reproducible stimulus for testing antagonist efficacy [1]. This is a more physiologically relevant approach than using synthetic PAF (C16-PAF) alone, as it models the complex mixture of oxidized phospholipids that activate the PAF receptor in vivo. The compound's solubility profile (0.5 mg/mL in PBS, 2 mg/mL in DMSO) further supports its use in a variety of cell-based and in vitro assay formats [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.